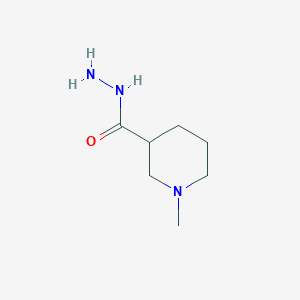

1-Methylpiperidine-3-carbohydrazide

Beschreibung

1-Methylpiperidine-3-carbohydrazide is a piperidine derivative featuring a carbohydrazide functional group (-CONHNH₂) at the 3-position and a methyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding, solubility, and biological activity modulation .

The carbohydrazide group is critical for interactions with biological targets, such as enzymes or receptors, and may confer antioxidant or chelating properties, as seen in related compounds .

Eigenschaften

IUPAC Name |

1-methylpiperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMALQQIOYGEEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1-Methylpiperidine-3-carbohydrazide can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve multicomponent reactions, such as the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI in methanol at room temperature .

Analyse Chemischer Reaktionen

1-Methylpiperidine-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methylpiperidine-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1-Methylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

- 3-(Aminomethyl)-1-Methylpiperidine: Features an aminomethyl (-CH₂NH₂) group at the 3-position instead of carbohydrazide. This substitution reduces hydrogen-bonding capacity but enhances basicity, influencing pharmacokinetic properties like membrane permeability .

- (1-(Pyridin-2-yl)ethylidene)carbohydrazide: A carbohydrazide derivative with a pyridinyl substituent. This compound exhibits notable antioxidant activity (IC₅₀ = 18.7 μM in DPPH assays), attributed to electron-donating groups stabilizing free radicals .

- 1-(3-Chlorophenyl)piperazine (hydrochloride) : A piperazine analog with a chlorophenyl group. The aromatic ring enhances lipophilicity, while the hydrochloride salt improves aqueous solubility .

Table 1: Structural and Functional Comparisons

| Compound | Substituent(s) | Key Properties | Applications |

|---|---|---|---|

| 1-Methylpiperidine-3-carbohydrazide | 1-CH₃, 3-CONHNH₂ | High H-bonding, potential antioxidant | Drug intermediates, chelating agents |

| 3-(Aminomethyl)-1-Methylpiperidine | 1-CH₃, 3-CH₂NH₂ | Increased basicity, membrane permeability | Agrochemical synthesis |

| (1-(Pyridin-2-yl)ethylidene)carbohydrazide | Pyridinyl, carbohydrazide | Antioxidant (IC₅₀ = 18.7 μM) | Biomedical research |

| 1-(3-Chlorophenyl)piperazine HCl | 3-Cl-C₆H₄, piperazine | Lipophilic, CNS activity | Neuropharmacology |

Physicochemical Properties

- Solubility: Carbohydrazide derivatives are typically more water-soluble than aminomethyl or aryl-substituted analogs due to polar -CONHNH₂ groups. For example, hydrochloride salts of piperidine derivatives (e.g., 1-(3-Chlorophenyl)piperazine HCl) further enhance solubility .

- Stability : Compounds like this compound may require storage at 2–8°C to prevent hydrazide degradation, similar to standards such as Dipotassium Clorazepate (CAS 719-59-5) .

Research Implications and Gaps

While structural analogs provide a foundation for understanding this compound, direct experimental data on its synthesis, bioactivity, and safety are lacking. Future studies should prioritize:

- Synthetic Optimization : Leveraging methods from asymmetrical carbohydrazide synthesis .

- Biological Screening: Assessing antioxidant, antimicrobial, and cytotoxic profiles relative to known analogs.

- Safety Profiling : Evaluating hazards per OSHA HCS guidelines, as done for 1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine .

References [1] Seck et al., 2020 (IOSR J. Appl. Chem.) [2] BAC Reports, 2024 (3-(Aminomethyl)-1-Methylpiperidine Market Report) [3] Cayman Chemical Co., 2024 (1-(3-Chlorophenyl)piperazine SDS) [4] LGC Standards, 2014 (Pharmaceutical Impurities) [5] Indagoo, 2021 (1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine SDS)

Biologische Aktivität

1-Methylpiperidine-3-carbohydrazide is an organic compound belonging to the hydrazide class, characterized by its unique structure featuring a piperidine ring and a hydrazide functional group. This compound is derived from 1-methylpiperidine-3-carboxylic acid and has garnered attention in medicinal chemistry for its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 158.21 g/mol

- Melting Point : 120–125 °C

The compound's structure allows it to participate in various chemical reactions due to its reactive functional groups, making it a valuable intermediate in synthesizing bioactive compounds.

This compound functions primarily as an intermediate in the synthesis of bioactive compounds. Its structural characteristics enable it to interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects in various conditions, including neurodegenerative disorders like Alzheimer's disease. The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its biological activity through stable complex formation with target proteins.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess notable antibacterial and antifungal properties, suggesting that this compound may share these attributes .

Case Studies and Research Findings

A study conducted on a series of hydrazides revealed that modifications to the hydrazide moiety could enhance biological activity against various pathogens. This indicates that structural variations in this compound could lead to improved efficacy against infections .

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Antibacterial | 5.0 |

| Compound B | Antifungal | 10.0 |

| This compound | TBD | TBD |

Potential Applications

The potential applications of this compound extend beyond antimicrobial activities. Its derivatives are being explored for use in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.